Legumain Inhibitory Potency: Z-Asn-Phe-Ome Exhibits 5.3-Fold Greater Activity than a Structurally Distinct Legumain Inhibitor
Z-Asn-Phe-Ome demonstrates an IC50 value of 55 nM against legumain [1]. In direct cross-study comparison, a structurally distinct legumain inhibitor (CHEMBL4519491) exhibits an IC50 of 290 nM under comparable assay conditions using the same fluorogenic substrate Z-Ala-Ala-Asn-AMC [2].
| Evidence Dimension | Inhibitory potency (IC50) against recombinant human legumain |
|---|---|
| Target Compound Data | IC50 = 55 nM |
| Comparator Or Baseline | CHEMBL4519491 (structurally distinct legumain inhibitor); IC50 = 290 nM |
| Quantified Difference | 5.3-fold greater potency (lower IC50) |
| Conditions | Recombinant human legumain; fluorogenic substrate Z-Ala-Ala-Asn-AMC; fluorescence-based microplate assay; measurements taken every 2 minutes for 60 minutes |
Why This Matters
The 5.3-fold potency advantage translates to lower compound consumption per assay, reducing experimental cost and enabling detection of subtler enzyme activity changes in high-throughput screening or dose-response studies.
- [1] BindingDB. EntryID 50014508. Ki Summary for Legumain Ligand BDBM50143612. IC50: 55 nM. View Source
- [2] BindingDB. EntryID 50007548. BDBM50510341 (CHEMBL4519491). IC50: 290 nM against recombinant human legumain. View Source
